Physicochemical properties of 4-[(n-Propyloxy)methyl]thiophenol
Physicochemical properties of 4-[(n-Propyloxy)methyl]thiophenol
Physicochemical Profiling & Application Guide: 4-[(n-Propyloxy)methyl]thiophenol
Part 1: Executive Summary
Strategic Utility: 4-[(n-Propyloxy)methyl]thiophenol is a specialized organosulfur building block designed for medicinal chemistry programs requiring a balance of lipophilicity and nucleophilic reactivity.[1][2] Structurally, it combines a reactive thiol (-SH) group with a lipophilic propyl ether tail attached via a benzylic linker.[1][2] This dual functionality makes it an ideal candidate for:
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Fragment-Based Drug Discovery (FBDD): Introducing a flexible, lipophilic tether to probe hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).[1][2]
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"Soft" Nucleophile Applications: Serving as a highly selective nucleophile in SNAr reactions where harder oxygen nucleophiles might cause side reactions.[1][2]
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Prodrug Design: Acting as a cleavable linker in disulfide-based prodrug strategies, leveraging the redox sensitivity of the thiol group.[1][2]
Primary Challenges: The compound exhibits significant oxidative instability (rapid disulfide formation) and moderate volatility.[1][2] Successful utilization requires strict anaerobic handling protocols and in situ generation techniques where possible.[1][2]
Part 2: Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 4-(Propoxymethyl)benzenethiol |
| Molecular Formula | C₁₀H₁₄OS |
| Molecular Weight | 182.28 g/mol |
| SMILES | CCCOCc1ccc(S)cc1 |
| Key Functional Groups | Aromatic Thiol (Nucleophile), Benzyl Ether (Linker) |
| CAS Number | Not widely listed; treat as custom synthesis intermediate |
Structural Insight: The para-substitution pattern ensures minimal steric hindrance at the thiol center, maximizing nucleophilicity.[1][2] The benzylic ether oxygen is insulated from the aromatic ring by a methylene group (-CH₂-), preventing direct resonance donation.[1][2] However, the inductive effect (+I) of the alkyl ether chain slightly increases electron density on the ring compared to unsubstituted thiophenol, marginally reducing the acidity of the thiol proton.[1][2]
Part 3: Physicochemical Profile (The Core)
This section synthesizes predicted data based on Structure-Activity Relationships (SAR) and standard thiophenol characteristics.[1][2]
Table 1: Physicochemical Properties
| Property | Value (Estimated/Experimental) | Significance in Drug Design |
| LogP (Lipophilicity) | 3.2 – 3.6 (Predicted) | High membrane permeability; suitable for CNS-targeting libraries.[1][2] |
| pKa (Thiol) | 6.7 – 6.9 | Slightly less acidic than thiophenol (6.6).[1][2] Exists primarily as neutral thiol at physiological pH (7.4), requiring base for activation.[1][2] |
| Boiling Point | ~260°C (760 mmHg) | High boiling point allows for high-temperature coupling reactions without rapid evaporation.[1][2] |
| Solubility (Water) | < 0.1 mg/mL | Negligible.[1][2] Requires organic co-solvents (DMSO, DMF, MeCN) for biological assays.[1][2] |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, Toluene, THF.[1][2] |
| H-Bond Donors | 0 (Thiol is weak) | Limited hydrogen bonding potential.[1][2] |
| H-Bond Acceptors | 1 (Ether Oxygen) | The ether oxygen can engage in weak H-bonding with protein residues.[1][2] |
Part 4: Synthesis & Purification Protocols
Method A: The Grignard-Sulfur Route (Recommended for Lab Scale) This protocol offers the highest reliability for generating pure aromatic thiols without the risk of over-alkylation common in other methods.[1][2]
Reagents:
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Precursor: 1-Bromo-4-(propoxymethyl)benzene (Prepared via Williamson ether synthesis from 4-bromobenzyl bromide).[1][2]
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Lithium Aluminum Hydride (LiAlH₄) (0.5 eq) – Optional cleanup step.[1][2]
Step-by-Step Protocol:
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Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.
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Grignard Formation: Add the bromobenzene precursor in dry THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
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Sulfurization: Cool the Grignard solution to 0°C. Add elemental sulfur (dried) in portions. The solution will turn dark/opaque.[1][2]
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Reaction: Warm to room temperature and stir for 2 hours.
-
Quenching (Critical):
-
Extraction: Extract with diethyl ether. Wash with brine.[1][2] Dry over Na₂SO₄.[1][2][4]
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Purification: Distillation under reduced pressure is preferred over column chromatography to minimize oxidation on silica.[1][2]
Method B: Newman-Kwart Rearrangement (Scalable) For >100g batches, convert the corresponding phenol to the O-thiocarbamate, rearrange thermally to S-thiocarbamate, and hydrolyze.[1][2]
Part 5: Reactivity & Stability Analysis
1. Oxidative Instability (The "Disulfide Trap") Like all thiophenols, 4-[(n-Propyloxy)methyl]thiophenol rapidly dimerizes to the disulfide (Ar-S-S-Ar) in the presence of oxygen and trace base.[1][2]
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Prevention: Store under Argon/Nitrogen at -20°C. Add 1% TCEP (Tris(2-carboxyethyl)phosphine) to stock solutions in DMSO.[1][2]
2. Ether Cleavage Sensitivity The benzylic ether linkage is stable to basic and neutral conditions but sensitive to:
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Strong Acids: HBr/AcOH or BBr₃ will cleave the propyl group or the entire benzylic ether.[1][2]
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Hydrogenolysis: Pd/C + H₂ will cleave the benzylic C-O bond, yielding 4-methylthiophenol (impurity).[1][2]
Visualization: Degradation Pathways
Caption: Figure 1. Primary degradation pathways.[1][2] Oxidative dimerization is the dominant instability factor.[1][2]
Part 6: Analytical Characterization Protocols
1. 1H NMR (CDCl₃, 400 MHz)
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δ 7.20 – 7.30 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1][2]
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δ 3.45 ppm (s, 1H): Thiol -SH (Exchangeable, often broad; chemical shift varies with concentration).[1][2]
2. Mass Spectrometry (ESI/EI)
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Fragmentation (EI): Expect a strong peak at m/z 123 (loss of propyloxy radical, formation of thiophenol cation) or m/z 139 (loss of propyl).[1][2]
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Disulfide Artifact: Watch for [2M-2H]⁺ = 362 in ESI+, indicating oxidation in the source.[1][2]
Part 7: Handling & Safety (HSE)
Odor Control Strategy: Thiophenols have a potent, nauseating stench detectable at ppb levels.[1][2]
-
Bleach Bath: Keep a bath of 10% Sodium Hypochlorite (Bleach) active in the hood.[1][2] All glassware must be soaked for 2 hours before washing.[1][2]
-
Vapor Trap: Use a bleach-filled bubbler for any rotary evaporation exhaust.[1][2]
Toxicity:
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Acute: High toxicity by inhalation and skin contact.[1][2] Interferes with cytochrome oxidase (similar to cyanide but less potent).[1][2]
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1][2] Work exclusively in a fume hood.
References
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Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for Grignard-Sulfur synthesis of thiols).
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Campopiano, O. (2004).[1][2] "Thiol Functionality in Medicinal Chemistry." Comprehensive Medicinal Chemistry II, Vol 2, 395-420.[1][2] Link
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Adams, R., & Ferretti, A. (1959).[1][2] "Thioethers from Thiophenols."[1][2] Journal of the American Chemical Society, 81(18), 4927–4931.[1][2] (Reactivity profiles of substituted thiophenols).
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Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Mechanisms of ether cleavage and thiol oxidation).
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PubChem Compound Summary. (2024). "Benzenethiol derivatives and physicochemical data." National Library of Medicine.[1][2] Link
(Structure not available, conceptual representation)